3-Benzyl-7-methoxyisoquinolin-1(2H)-one
Description
Structure
3D Structure
Properties
CAS No. |
62265-92-3 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-benzyl-7-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H15NO2/c1-20-15-8-7-13-10-14(18-17(19)16(13)11-15)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,18,19) |
InChI Key |
QUIOVRFCFSJXIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(NC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Research on Biological Activities of 3 Benzyl 7 Methoxyisoquinolin 1 2h One and Isoquinolinone Scaffolds in Vitro and in Vivo, Non Human Studies
Anticancer and Antiproliferative Activities of Isoquinolinone Derivatives
Isoquinolinone derivatives have emerged as a promising class of compounds in oncology research, exhibiting potent cytotoxic effects against various cancer cell lines. benthamdirect.comnih.gov The antiproliferative activity of these compounds is often attributed to their ability to interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis.
A variety of phenylaminoisoquinolinequinones, synthesized from 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone, have demonstrated moderate to high in vitro antiproliferative activity against human cancer cell lines, including gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cells. nih.gov Notably, certain derivatives within this series exhibited greater antiproliferative activities than the reference drug etoposide. nih.gov The substitution pattern on the quinone nucleus significantly influences the cytotoxic potency, with the insertion of nitrogen substituents generally enhancing the antiproliferative effect. nih.gov
Similarly, novel di- and trimeric quinoline (B57606) derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against human solid cancer cell lines such as MCF-7 (breast cancer) and PA-1 (ovarian cancer), highlighting the broad potential of this class of compounds. nih.gov
Mechanistic Investigations in Cellular Models (e.g., G2/M Phase Arrest, Apoptosis Induction)
A key mechanism through which isoquinolinone derivatives exert their anticancer effects is the induction of cell cycle arrest, particularly at the G2/M phase. nih.govmdpi.com For instance, a novel 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, was shown to inhibit the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing cell cycle arrest in the G2 phase. nih.gov This arrest is associated with the reduction of cyclin-dependent kinase 1 (CDK1) protein expression, a critical regulator of the G2/M transition. nih.gov
In addition to cell cycle arrest, these compounds are potent inducers of apoptosis. Compound 4f was observed to promote marked apoptosis in a dose-dependent manner in breast cancer cells. nih.govresearchgate.net The apoptotic process is mediated through the mitochondria-mediated intrinsic pathway, characterized by the cleavage of PARP, caspases (3, 7, and 9), an increased Bax/Bcl-2 ratio, and a decrease in the mitochondrial membrane potential. nih.govresearchgate.net
The chalcone (B49325) derivative 1C has also been shown to induce G2/M phase arrest and apoptosis in both sensitive and cisplatin-resistant ovarian cancer cell lines. mdpi.comnih.gov These effects are linked to the generation of reactive oxygen species (ROS), which can lead to DNA damage and activate cell death pathways. mdpi.com Similarly, the alkaloid erythraline, isolated from Erythrina velutina, induces G2/M cell cycle arrest and apoptosis in SiHa cervical cancer cells. mdpi.com
Table 1: Mechanistic Actions of Isoquinolinone Derivatives in Cancer Cells
| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action | Key Findings | Reference(s) |
| 3-acyl isoquinolin-1(2H)-one (Compound 4f) | MCF-7, MDA-MB-231 (Breast Cancer) | G2 phase arrest, Apoptosis | Reduction of CDK1 expression, activation of intrinsic apoptosis pathway. | nih.govresearchgate.net |
| Chalcone derivative 1C | A2780, A2780cis (Ovarian Cancer) | G2/M phase arrest, Apoptosis | Associated with ROS generation and DNA damage. | mdpi.comnih.gov |
| Erythraline | SiHa (Cervical Cancer) | G2/M phase arrest, Apoptosis | Induces caspase-independent apoptosis. | mdpi.com |
Enzyme and Receptor Target Modulation (e.g., Topoisomerase I Inhibition, PI3K/Akt/mTOR Pathway)
The anticancer activity of isoquinolinone and related scaffolds is also linked to their ability to modulate the activity of key enzymes and signaling pathways involved in cancer cell proliferation and survival.
Topoisomerase Inhibition: Topoisomerases are crucial enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. youtube.com Several isoquinoline (B145761) derivatives have been identified as potent topoisomerase inhibitors. For example, novel isoquinolino[5,4-ab]phenazine derivatives have been shown to exhibit inhibitory activity toward topoisomerase I. nih.gov Similarly, certain indenoisoquinoline derivatives act as topoisomerase I inhibitors and also suppress angiogenesis by affecting the HIF signaling pathway. nih.gov The parent indenoindolone scaffold, while a poor inhibitor, can be derivatized to create potent and specific inhibitors of human DNA topoisomerase IIα. johnshopkins.edu
PI3K/Akt/mTOR and MAPK/ERK Pathway Inhibition: The PI3K/Akt/mTOR and MAPK/ERK signaling pathways are critical for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. Isoquinolinone derivatives have been shown to interfere with these pathways. For instance, the anti-tumor effect of the 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, in breast cancer cells was associated with the inhibition of the MEK/ERK and p38 MAPK pathways. nih.gov The chalcone derivative 1C also modulated the Akt and Erk1/2 signaling pathways in ovarian cancer cells. nih.gov
Table 2: Enzyme and Receptor Targets of Isoquinolinone Derivatives
| Compound/Derivative Class | Target | Effect | Cancer Type/Model | Reference(s) |
| Isoquinolino[5,4-ab]phenazines | Topoisomerase I | Inhibition | Human lung cancer (A549), Murine leukemia (P388) | nih.gov |
| Indenoisoquinolines | Topoisomerase I, HIF-1α | Inhibition, Angiogenesis suppression | Endothelial cells (in vitro), in vivo models | nih.gov |
| 3-acyl isoquinolin-1(2H)-one (Compound 4f) | MEK/ERK, p38 MAPK | Inhibition | Breast cancer cells (MCF-7, MDA-MB-231) | nih.gov |
| Chalcone derivative 1C | Akt, Erk1/2 | Modulation | Ovarian cancer cells (A2780, A2780cis) | nih.gov |
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral) of Isoquinoline Scaffolds
The isoquinoline scaffold is a key structural motif in a number of compounds exhibiting a broad spectrum of antimicrobial activities. mdpi.comnih.gov These compounds have shown efficacy against bacteria, fungi, and viruses, making them attractive candidates for the development of new anti-infective agents, especially in the face of rising antimicrobial resistance. researchgate.netnih.gov
Inhibition of Bacterial Virulence Factors and Membrane Integrity
Beyond direct killing, some isoquinoline derivatives can disarm bacteria by inhibiting their virulence factors. These factors are crucial for bacterial adhesion, invasion, and evasion of the host immune system. nih.gov For example, certain quinazolinone derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations. nih.gov This is achieved by curtailing the production of exopolysaccharides, a major component of the biofilm matrix, and impeding twitching motility, which is important for pathogenicity. nih.gov
Furthermore, some alkynyl isoquinolines have been found to perturb the cell wall and nucleic acid biosynthesis in Staphylococcus aureus. mdpi.comnih.govresearchgate.netfao.orgvt.edu Global proteomics studies have revealed that these compounds can also inhibit ATP-binding cassette (ABC) transporters, which are involved in nutrient uptake and antibiotic efflux, thus playing a role in bacterial virulence and resistance. nih.gov
Evaluation against Various Microbial Strains (e.g., Gram-Positive, Gram-Negative Bacteria)
Isoquinoline derivatives have demonstrated significant activity against a wide range of bacterial strains. A new class of alkynyl isoquinolines has shown strong bactericidal activity against a plethora of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.comnih.gov Representative compounds from this class, HSN584 and HSN739, were also effective against other clinically important Gram-positive bacteria such as Staphylococcus epidermidis, Listeria monocytogenes, Streptococcus pneumoniae, Enterococcus faecalis, and Clostridium difficile. nih.gov
While many isoquinoline-based compounds show potent activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria is more varied. wisdomlib.orgnih.gov However, research is ongoing to develop derivatives with broader spectrum activity.
In the realm of antifungal and antiviral research, isoquinoline scaffolds have also shown promise. benthamdirect.com For instance, some isoquinolone derivatives have been identified as inhibitors of the influenza virus polymerase. nih.govresearchgate.net Other isoquinoline alkaloids have demonstrated activity against various viruses, including SARS-CoV-2 and other coronaviruses. mdpi.comnih.govrsc.org
Table 3: Antimicrobial Spectrum of Isoquinoline Derivatives
| Compound/Derivative Class | Microbial Target | Key Findings | Reference(s) |
| Alkynyl Isoquinolines (e.g., HSN584, HSN739) | Gram-positive bacteria (MRSA, VRSA, S. epidermidis, L. monocytogenes) | Strong bactericidal activity, perturbs cell wall and nucleic acid synthesis. | mdpi.comnih.gov |
| Isoquinoline-Sulfonamide Derivatives | Staphylococcus aureus, Escherichia coli | Moderate antibacterial activity. | wisdomlib.org |
| Isoquinolone Derivatives | Influenza A and B viruses | Inhibition of viral polymerase activity. | nih.govresearchgate.net |
| Isoquinoline Alkaloids | SARS-CoV-2, MERS-CoV, HCoV-229E | Promising antiviral activity with potential as selective agents. | mdpi.comnih.govrsc.org |
Anti-inflammatory and Immunomodulatory Effects (e.g., NF-kB Pathway Inhibition)
The isoquinoline scaffold is also associated with significant anti-inflammatory and immunomodulatory properties. mdpi.comresearchgate.net A key mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govmdpi.commdpi.com
Several isoquinoline derivatives have been shown to suppress the production of pro-inflammatory mediators. For example, a series of novel isoquinoline-1-carboxamides demonstrated potent suppression of lipopolysaccharide (LPS)-induced production of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in microglial cells. nih.govresearchgate.net The lead compound from this series, HSR1101, was found to inhibit the LPS-induced nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitor, IκB. nih.gov
Furthermore, the anti-inflammatory effects of these compounds are often mediated through the modulation of mitogen-activated protein kinase (MAPK) pathways, which can act as upstream regulators of NF-κB signaling. nih.gov A novel quinoline molecule, Q3, has also been identified as an inhibitor of the canonical NF-κB pathway, interfering with the DNA-binding activity of the transcription factor. researchgate.netnih.gov This highlights the potential of isoquinoline and quinoline derivatives as therapeutic agents for a variety of inflammatory and neurodegenerative disorders associated with microglial activation and neuroinflammation. nih.gov
Other Pharmacological Actions (e.g., Neuroprotective, Antitrypanosomal, Enzyme Inhibitory)
While research specifically detailing the neuroprotective, antitrypanosomal, or enzyme inhibitory activities of 3-Benzyl-7-methoxyisoquinolin-1(2H)-one is limited in the current scientific literature, the broader isoquinolinone and isoquinoline scaffolds are recognized as privileged structures in medicinal chemistry, demonstrating a wide array of pharmacological actions. nih.gov These scaffolds serve as fundamental templates for drug discovery, with numerous studies highlighting their potential in various therapeutic areas. nih.gov The following sections detail the research into the neuroprotective, antitrypanosomal, and enzyme inhibitory effects observed in derivatives of the isoquinoline and isoquinolinone core structure in non-human, in vitro and in vivo studies.
Neuroprotective Activities
Isoquinoline alkaloids have been extensively studied for their neuroprotective effects, which are attributed to several mechanisms of action, including anti-inflammatory activity, reduction of oxidative stress, regulation of autophagy, and mitigation of calcium overload. nih.govnih.govresearchgate.net
Anti-inflammatory and Antioxidant Effects: Several isoquinoline alkaloids exhibit significant neuroprotective properties by combating neuroinflammation and oxidative damage. Berberine (B55584), a well-known isoquinoline alkaloid, has been shown to inhibit the production of inflammatory mediators such as TNF-α, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.gov This anti-inflammatory action helps in preventing damage to the blood-brain barrier. nih.gov Another alkaloid, nuciferine, protects nerve cells from oxidative damage by enhancing the activity of antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px), which are crucial for scavenging excessive reactive oxygen species (ROS). nih.gov
Regulation of Autophagy and Calcium Homeostasis: The modulation of cellular processes like autophagy and calcium balance is another way isoquinoline alkaloids confer neuroprotection. nih.govresearchgate.net Tetrahydropalmatine has been found to regulate autophagy by reactivating the PI3K/AKT/mTOR signaling pathway, which can be inhibited during injury. nih.gov In the context of calcium overload, which is a trigger for neuronal cell death, berberine has demonstrated the ability to prevent intracellular calcium accumulation in a concentration-dependent manner in an in vitro model of ischemia, thereby protecting oligodendrocytes from excitotoxicity. nih.gov Low doses of morphine have also been noted to reduce methamphetamine-induced calcium overload in cell lines. nih.gov
PARP-1 Inhibition: Certain isoquinolinone-based tricyclic compounds have been designed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). researchgate.net One such inhibitor, known as TIQ-A, has shown neuroprotective efficacy in in vivo models of ischemia. researchgate.net This highlights the potential of the isoquinolinone scaffold in developing agents that protect against neuronal damage by targeting enzymes involved in DNA repair and cell death pathways. researchgate.net
Table 1: Neuroprotective Actions of Selected Isoquinoline Alkaloids
| Compound/Scaffold | Model/Assay | Key Findings | Reference(s) |
| Berberine | In vitro OGD/R ischemia model (OLN-93 oligodendrocytes) | Prevented intracellular calcium accumulation in a concentration-dependent manner. | nih.gov |
| Berberine | --- | Inhibited production of TNF-α, COX-2, and iNOS. | nih.gov |
| Nuciferine | Alloxan-induced diabetic rats | Restored activities of antioxidant enzymes (CAT, SOD, GSH-Px) to near-normal levels. | nih.gov |
| Tetrahydropalmatine | Rat I/R injury model | Reactivated the PI3K/AKT/mTOR pathway, reducing autophagy levels. | nih.gov |
| TIQ-A (Isoquinolinone derivative) | In vivo ischemia models | Acted as a potent anti-ischemic agent through PARP-1 inhibition. | researchgate.net |
| Morphine | In vitro (PC12 and U87 cells) | Reduced methamphetamine-induced calcium overload and cytotoxicity. | nih.gov |
Antitrypanosomal Activity
The isoquinoline scaffold is a key feature in compounds investigated for their activity against trypanosomal parasites, the causative agents of diseases like Human African Trypanosomiasis (sleeping sickness) and Chagas disease. researchgate.netnih.gov
In vitro studies have demonstrated the potent trypanocidal effects of various derivatives. A series of indenoisoquinoline compounds showed activity in the micromolar or submicromolar range against both promastigotes and intramacrophage amastigotes of Leishmania infantum, a related protozoan parasite. researchgate.net These compounds are believed to act by poisoning Topoisomerase IB. researchgate.net Similarly, novel quinoline derivatives, which share structural similarities with isoquinolines, were tested against Trypanosoma brucei and Trypanosoma cruzi. nih.gov Several of these quinolines exhibited high potency, with 50% effective concentrations (EC₅₀) ranging from 0.016 to 0.239 μM against T. brucei bloodstream forms. nih.gov Against intracellular forms of T. cruzi, these compounds were also more potent than the reference drug benznidazole, with EC₅₀ values as low as 0.1 μM. nih.gov
Furthermore, the synthesis of new carboxamides bearing a quinoline moiety has yielded promising antitrypanosomal agents. nih.govplos.org In a study, nine of twenty-four newly synthesized derivatives showed antitrypanosomal activities with IC₅₀ values in the nanomolar range (1-6 nM) against Trypanosoma brucei gambiense, comparable to the standard drug melarsoprol (B1676173) (IC₅₀ 5 nM). nih.govplos.org The most promising compounds from this series exhibited an IC₅₀ of 1.0 nM. nih.govplos.org Research has also shown that extracts from plants containing these types of compounds can significantly reduce parasitemia levels in T. b. brucei-infected mice. biointerfaceresearch.com
Table 2: Antitrypanosomal Activity of Isoquinoline-Related Scaffolds
| Compound Class | Parasite Strain | Activity Metric | Result | Reference(s) |
| Indenoisoquinolines | Leishmania infantum | Antileishmanial Effect | Micromolar to submicromolar range | researchgate.net |
| Quinolines | Trypanosoma brucei | EC₅₀ | 0.016 - 0.239 µM | nih.gov |
| Quinolines | Trypanosoma cruzi (intracellular) | EC₅₀ | 0.1 - 2.05 µM | nih.gov |
| Quinolines | Trypanosoma cruzi (bloodstream) | EC₅₀ | ≤8 µM | nih.gov |
| Quinoline Carboxamides | Trypanosoma brucei gambiense | IC₅₀ | 1 - 6 nM | nih.govplos.org |
Enzyme Inhibitory Activity
The isoquinoline framework is integral to a variety of enzyme inhibitors, targeting a range of proteins involved in different physiological and pathological processes. nih.gov
Cholinesterase and Monoamine Oxidase Inhibition: Derivatives of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide have been evaluated for their ability to inhibit cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B), enzymes relevant to neurodegenerative diseases. nih.gov While none of the tested compounds inhibited AChE, twelve showed inhibitory activity against BChE. nih.gov Additionally, some compounds were potent inhibitors of both MAO-A and MAO-B, while others, specifically compounds 2d and 2j , were selective for MAO-A with IC₅₀ values of 1.38 and 2.48 µM, respectively. nih.gov
Other Enzyme Targets: The inhibitory potential of isoquinoline alkaloids extends to other enzyme families. Certain 7-fluoro and 6-chloro isoquinoline derivatives have been identified as significant inhibitors of phosphodiesterase 4B (PDE4B). nih.gov Quaternary isoquinoline alkaloids such as palmatine, berberine, and jatrorrhizine (B191652) have been shown to inhibit soluble epoxide hydrolase (sEH) with IC₅₀ values of 29.6, 33.4, and 27.3 μM, respectively. nih.gov Kinetic studies revealed they act as non-competitive inhibitors. nih.gov Furthermore, isoquinoline alkaloids isolated from Corydalis yanhusuo displayed selective inhibitory activity against human carboxylesterase (hCE2), with IC₅₀ values ranging from 2.0 to 13.2 μM. rsc.org
Table 3: Enzyme Inhibitory Activity of Isoquinoline Derivatives
| Compound/Derivative | Target Enzyme | IC₅₀ Value | Mechanism | Reference(s) |
| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (2d) | MAO-A | 1.38 µM | Selective Inhibition | nih.gov |
| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (2j) | MAO-A | 2.48 µM | Selective Inhibition | nih.gov |
| Palmatine | Soluble Epoxide Hydrolase (sEH) | 29.6 ± 0.5 µM | Non-competitive | nih.gov |
| Berberine | Soluble Epoxide Hydrolase (sEH) | 33.4 ± 0.8 µM | Non-competitive | nih.gov |
| Jatrorrhizine | Soluble Epoxide Hydrolase (sEH) | 27.3 ± 0.4 µM | Non-competitive | nih.gov |
| Yanhusanines B, D-F | Human Carboxylesterase (hCE2) | 2.0 - 13.2 µM | Selective Inhibition | rsc.org |
| 7-fluoro & 6-chloro isoquinoline derivatives | Phosphodiesterase 4B (PDE4B) | Significant Inhibition | --- | nih.gov |
Structure Activity Relationship Sar Studies of 3 Benzyl 7 Methoxyisoquinolin 1 2h One Derivatives
Influence of C-3 Benzyl (B1604629) Substituent Modifications on Biological Activity
The benzyl group at the C-3 position of the isoquinolin-1(2H)-one core is a critical determinant of biological activity. Modifications to this substituent, particularly on the phenyl ring, have been shown to significantly impact the pharmacological properties of these compounds.
Research on related 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) derivatives has demonstrated that the lipophilicity of the substituent on the aromatic ring at the 3-position plays a crucial role in their antibacterial potency. An increase in lipophilicity was correlated with enhanced antibacterial activity. nih.gov This suggests that hydrophobic interactions are a key component of the binding of this moiety to its biological target.
Furthermore, studies on 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinolines have reinforced the importance of the substitution pattern on the benzyl group for antibacterial efficacy. researchgate.net The synthesis of derivatives with various substituents on the benzyl ring allows for a systematic exploration of the electronic and steric effects that govern activity. For instance, the introduction of a bromo substituent on the benzyl ring, as in 3-(3-bromobenzyl)isoquinolin-1(2H)-one, provides a handle for further functionalization and SAR exploration. nih.gov
The following table summarizes the impact of C-3 benzyl substituent modifications on the biological activity of isoquinoline (B145761) derivatives based on findings from related compound series.
| Modification | Observed Effect on Biological Activity | Inference for 3-Benzyl-7-methoxyisoquinolin-1(2H)-one |
| Increased lipophilicity of the substituent on the phenyl ring | Enhanced antibacterial potency in 3-phenyl-6,7-dimethoxyisoquinolines nih.gov | Suggests that hydrophobic interactions of the benzyl group are key for target binding. |
| Varied substitutions on the benzyl ring | Altered antibacterial activity in 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinolines researchgate.net | Indicates that electronic and steric properties of the benzyl substituent are critical for efficacy. |
| Introduction of a bromo substituent | Provides a point for further chemical modification nih.gov | Allows for the generation of a library of derivatives to probe the SAR in more detail. |
Impact of C-7 Methoxy (B1213986) Group and Other Substituents on Pharmacological Efficacy
The methoxy group at the C-7 position of the isoquinolinone core is a key feature that influences the molecule's electronic properties and potential for hydrogen bonding, thereby affecting its pharmacological efficacy.
The presence of methoxy groups at positions 6 and 7, as seen in related 6,7-dimethoxyisoquinoline derivatives, is important for their antibacterial activity. nih.gov This highlights the significance of the substitution pattern on the benzo portion of the isoquinolinone ring. In a broader context of bioactive molecules, the interplay between methoxy and hydroxy groups on an aromatic ring has been shown to be critical. For example, a derivative of N-benzimidazole-derived carboxamides featuring two hydroxy groups and one methoxy group exhibited potent antibacterial activity. mdpi.com This underscores the importance of the hydrogen-bonding capacity and electronic nature of these substituents.
The table below outlines the observed impact of the C-7 methoxy group and other substituents on the pharmacological efficacy of related compounds.
| Substituent/Modification | Observed Effect on Pharmacological Efficacy | Inference for this compound |
| 6,7-Dimethoxy substitution | Important for antibacterial activity in isoquinoline derivatives nih.gov | Emphasizes the role of the substitution pattern on the benzo-ring for biological activity. |
| Combination of methoxy and hydroxy groups | A derivative with two hydroxy groups and one methoxy group showed potent antibacterial activity in another scaffold mdpi.com | Suggests that hydrogen-bonding potential and electronic effects at this position are crucial. |
| C-7 Methoxy/Benzyloxy group | A key synthetic handle in the preparation of bioactive flavones researchgate.net | Reinforces the importance of the C-7 substituent in influencing the properties of heterocyclic systems. |
Role of N-Substitution and Ring Modifications in Isoquinolinone Core Activity
Modifications to the nitrogen atom of the isoquinolinone ring and alterations to the heterocyclic core itself are pivotal in modulating the biological activity of this class of compounds.
A significant finding in the study of 3-phenylisoquinolines is that N-methylation to form the corresponding quaternary ammonium (B1175870) derivatives resulted in the emergence of antibacterial activity, which was absent in the non-quaternized precursors. nih.gov This strongly indicates that the positive charge and the steric bulk introduced by the N-methyl group are crucial for interaction with the biological target. Conversely, in some other heterocyclic systems like the alkaloid glaucine, N-methylation has been reported to reduce its protective effects, highlighting that the impact of N-substitution can be context-dependent. nih.gov
The following table summarizes the role of N-substitution and ring modifications in the activity of isoquinolinone and related heterocyclic cores.
| Modification | Observed Effect on Biological Activity | Inference for this compound |
| N-methylation of 3-phenylisoquinolines | Induced antibacterial activity not seen in the parent compound nih.gov | Suggests that a positive charge or steric bulk at the nitrogen atom is beneficial for activity. |
| N-methylation of glaucine | Reduced protective effect nih.gov | Indicates that the effect of N-substitution can vary depending on the specific scaffold and biological target. |
| Modification of the isoquinoline core (e.g., linker at C-7) | The nature of the linker was critical for the activity of tetrahydroisoquinoline inhibitors nih.gov | Highlights the importance of the overall shape and functionality of the isoquinolinone ring system. |
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound and its derivatives, several key pharmacophoric features can be inferred from studies on analogous structures.
A typical pharmacophore includes features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. researchgate.net In the context of this compound, the following features are likely to be important for target interaction:
Aromatic Rings: The isoquinolinone core and the phenyl ring of the benzyl substituent provide two key aromatic regions. These are likely to engage in π-π stacking or hydrophobic interactions with the target protein.
Hydrogen Bond Acceptor: The carbonyl oxygen at the C-1 position of the isoquinolinone core is a prominent hydrogen bond acceptor. This feature is often crucial for anchoring the ligand within the binding site.
Hydrogen Bond Donor: The N-H group at the 2-position of the isoquinolin-1(2H)-one can act as a hydrogen bond donor, provided it is not substituted.
Hydrophobic Regions: The benzyl group itself constitutes a significant hydrophobic region, and as discussed in section 4.1, its lipophilicity is important for activity. nih.gov
Oxygen Atom of the Methoxy Group: The oxygen atom of the C-7 methoxy group can also function as a hydrogen bond acceptor.
Pharmacophore models for other bioactive molecules with some structural similarities can provide further insights. For example, a model for non-nucleoside reverse transcriptase inhibitors included three hydrophobic groups, one aromatic ring, and a hydrogen-bond acceptor. nih.gov Similarly, a pharmacophore model for mitofusin activators highlighted a substituted cyclohexyl group and an aromatic moiety, which bear some resemblance to the benzylisoquinoline scaffold. nih.gov
The putative pharmacophoric features of this compound are summarized in the table below.
| Pharmacophoric Feature | Location on this compound | Potential Interaction with Target |
| Aromatic Ring | Isoquinolinone nucleus | π-π stacking, hydrophobic interactions |
| Aromatic Ring | Phenyl ring of the benzyl group | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor | Carbonyl oxygen at C-1 | Hydrogen bonding |
| Hydrogen Bond Donor | N-H at position 2 | Hydrogen bonding |
| Hydrophobic Region | Benzyl substituent | Hydrophobic interactions |
| Hydrogen Bond Acceptor | Oxygen of the C-7 methoxy group | Hydrogen bonding |
Computational Chemistry and Molecular Modeling Approaches for Isoquinolinone Research
Molecular Docking and Virtual Screening for Target Identification and Ligand Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. als-journal.com This method is crucial for understanding drug-receptor interactions and is widely used in structure-based drug design. researchgate.net Virtual screening, a related application, involves docking large libraries of compounds against a protein target to identify potential hits with high binding affinity. nih.govfomatmedical.com
In the context of isoquinolinone research, molecular docking is employed to elucidate the binding modes of derivatives within the active sites of various protein targets. For instance, studies on structurally similar 3-benzyl-substituted-4(3H)-quinazolinones have used molecular docking to investigate their interactions with the ATP binding site of protein kinases like EGFR-TK and B-RAF kinase. nih.gov These studies help rationalize the observed antitumor activities and guide the design of more potent inhibitors. nih.gov The process typically involves preparing the 3D structure of the target protein and the ligand, followed by a docking simulation using software like PyRx or Molegro Virtual Docker (MVD), which calculates the binding energy and identifies key interactions such as hydrogen bonds and hydrophobic contacts. als-journal.commdpi.comajchem-a.com
Virtual screening campaigns have successfully identified novel inhibitors from large compound databases. By simulating the interaction of thousands or even millions of molecules with a target, researchers can prioritize a manageable number of compounds for experimental testing. als-journal.com For example, a virtual screening of a phytochemical library against the RACK1 protein, a target in liver cancer, identified Isosilybin A as a promising candidate based on its strong binding affinity and stable interactions with key amino acid residues. als-journal.com A similar approach could be applied to identify novel targets or modulators for 3-Benzyl-7-methoxyisoquinolin-1(2H)-one.
Table 1: Example of Molecular Docking Results for a Tetrahydroisoquinoline Derivative against Predicted Targets. mdpi.com
| Target Protein | Binding Free Energy (ΔG) kcal/mol | Interacting Residues (Example) |
| ERK1 | -8.1 | LYS114, GLN105 |
| ERK2 | -8.5 | LYS114, GLN105 |
| MEK1 | -7.9 | LYS97, SER212 |
| AKT1 | -7.5 | LYS179, THR291 |
| PI3K | -7.2 | VAL882, LYS833 |
This table illustrates the binding affinities and key interactions of a tetrahydroisoquinoline derivative, 22-(4-Pyridinecarbonyl) Jorunnamycin A, with various protein kinase targets as identified through molecular docking. mdpi.com Such data is instrumental in identifying the most likely biological targets of a compound.
Density Functional Theory (DFT) for Electronic Property Analysis and Mechanistic Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. youtube.com In isoquinolinone research, DFT is a powerful tool for analyzing molecular structure, vibrational frequencies, and electronic properties, which are fundamental to understanding a molecule's reactivity, stability, and spectroscopic characteristics. tandfonline.comresearchgate.net
DFT calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. tandfonline.com For the parent isoquinoline (B145761) molecule, DFT analysis using the B3LYP technique with a 6-311++G(d,p) basis set calculated a HOMO-LUMO energy gap of 3.78 eV. tandfonline.com Other properties like dipole moment, electron polarizability, and chemical hardness can also be computed to provide a comprehensive electronic profile. tandfonline.comresearchgate.net
Table 2: Calculated Electronic Properties of Isoquinoline using DFT. tandfonline.com
| Property | Calculated Value |
| HOMO Energy | -5.581 eV |
| LUMO Energy | 1.801 eV |
| HOMO-LUMO Energy Gap | 3.78 eV |
| Dipole Moment | 2.004 D |
| Electron Polarizability | 1.89 |
| Chemical Hardness | 0.529 |
These values provide a quantum chemical description of the isoquinoline molecule, helping to predict its behavior in chemical reactions and biological interactions. tandfonline.com
Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This technique is crucial for assessing the stability of a docked conformation and understanding the intricate dynamic interactions between a ligand and its receptor. nih.govmdpi.com
For example, MD simulations of quinazolinone derivatives bound to matrix metalloproteinase-13 (MMP-13) revealed that stable hydrogen bonding with specific residues like Ser250 and Gly248 was crucial for inhibitory activity. nih.gov Similarly, simulations of depsidones with the cannabinoid receptor type 2 (CB2) showed that interactions were maintained for over 90% of the simulation time, confirming a stable binding mode. mdpi.com For this compound, MD simulations could be used to verify its binding mode to a putative target, providing a more accurate picture of the interaction energetics and the role of specific residues in stabilizing the complex.
Table 3: Key Interaction Durability from an MD Simulation of a Ligand with the CB2 Receptor. mdpi.com
| Interaction Type | Interacting Residue | Duration in Simulation (%) |
| Hydrogen Bond | Ser285 | > 90% |
| Hydrogen Bond | Leu182 | > 40% |
| Pi-Pi Stacking | Phe87 | > 90% |
| Pi-Pi Stacking | Phe183 | > 77% |
| Hydrophobic | Phe87 | > 80% |
This table summarizes the stability of various interactions between a ligand and the CB2 receptor over a 100 ns MD simulation, highlighting the most persistent and likely most important contacts for binding. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling of Isoquinolinone Libraries
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that the variations in the biological activity of a group of compounds are dependent on the changes in their molecular properties, which can be described by molecular descriptors. atlantis-press.com
QSAR studies are invaluable for optimizing lead compounds and designing new derivatives with improved potency. For isoquinoline derivatives, several QSAR models have been developed to understand the structural requirements for various biological activities, such as the inhibition of aldo-keto reductase 1C3 (AKR1C3) or dipeptidyl peptidase-4. japsonline.comresearchgate.net These models are built using a "training set" of compounds with known activities and then validated using a "test set" to ensure their predictive power. researchgate.net
The process involves calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) and then using statistical methods like multiple linear regression or partial least squares (PLS) to build a predictive equation. bohrium.com Advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions where steric bulk, positive/negative charge, or hydrophobic properties are favorable or unfavorable for activity. researchgate.netnih.gov A QSAR model for a library of this compound analogues could provide critical insights for rational drug design, guiding the synthesis of new compounds with potentially enhanced therapeutic effects. japsonline.comjapsonline.com
Table 4: Statistical Parameters for a 3D-QSAR Model of Isoquinoline-1,3-dione Derivatives. researchgate.net
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Optimal Components |
| CoMFA | 0.695 | 0.947 | 0.875 | 6 |
| CoMSIA | 0.641 | 0.933 | 0.769 | 7 |
High q² and r² values, along with a strong external predictive ability (r²_pred), indicate a robust and statistically significant QSAR model that can be used to predict the activity of new compounds. researchgate.net
Computational Metabolomics for Uncovering Isoquinoline Alkaloid Chemodiversity
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. When combined with computational tools, it becomes a powerful approach for discovering and characterizing chemical diversity in natural sources. mdpi.com Computational metabolomics plays a crucial role in the study of isoquinoline alkaloids, a vast and structurally diverse group of plant-derived specialized metabolites. nih.gov
Techniques such as liquid chromatography-mass spectrometry (LC-MS) generate massive datasets of metabolic features from plant extracts. nih.gov Computational workflows are then used to process this data, identify known compounds, and uncover novel structures. A key tool in this field is molecular networking, which organizes MS/MS fragmentation data into clusters of structurally related molecules. This approach can reveal entire families of alkaloids and highlight previously overlooked chemodiversity. nih.gov
For instance, a computational metabolomics study of Piper fimbriulatum led to the identification of several classes of alkaloids, including isoquinolines, that had never before been reported in Piperaceae plants. nih.gov Similarly, integrated transcriptome and metabolome analysis of Coptis chinensis identified 92 different isoquinoline alkaloids and the genes involved in their biosynthesis. nih.gov These methods are essential for natural product discovery and could be used to identify this compound or its biosynthetic precursors and related metabolites in various plant species. Furthermore, combining mass spectrometry with computational chemistry can help elucidate the fragmentation patterns of isoquinoline alkaloids, providing a solid basis for their rapid structural identification. researchgate.net
Table 5: Isoquinoline Alkaloid Classes Identified via Computational Metabolomics in Coptis chinensis. nih.gov
| Alkaloid Class | Number of Identified Compounds | Key Example Metabolite |
| Protoberberine-type | 45 | Berberine (B55584), Coptisine |
| Aporphine-type | 18 | Magnoflorine |
| Benzylisoquinoline-type | 12 | (S)-Reticuline |
| Simple Isoquinoline-type | 7 | - |
| Other Isoquinoline Alkaloids | 10 | - |
This table demonstrates the power of metabolomics to profile the complex mixture of isoquinoline alkaloids present in a single plant species, providing valuable information for understanding their biosynthesis and potential pharmacological uses. nih.gov
Origins and Natural Product Context of Isoquinolinone Derivatives
Biosynthesis of Isoquinoline (B145761) Alkaloids from Precursors
The intricate molecular architecture of isoquinoline alkaloids, a vast and pharmacologically significant class of plant secondary metabolites, originates from the aromatic amino acid L-tyrosine. rsc.orgscripps.edu The biosynthetic pathway is a multi-step enzymatic process that constructs the characteristic isoquinoline core. capes.gov.brnih.gov The journey begins with the conversion of L-tyrosine into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. capes.gov.brnih.gov This transformation is catalyzed by a series of enzymes, including tyrosine/DOPA decarboxylase (TYDC) and tyrosine aminotransferase (TyrAT). nih.govnumberanalytics.com
The pivotal step in forming the fundamental isoquinoline skeleton is the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde. nih.gov This reaction is catalyzed by norcoclaurine synthase (NCS), yielding (S)-norcoclaurine, the central precursor to the majority of benzylisoquinoline alkaloids (BIAs). nih.govnih.gov From this crucial intermediate, a cascade of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, generates a wide array of structurally diverse alkaloids. nih.gov Key enzymes in this diversification include methyltransferases and cytochrome P450 oxidases. nih.gov
A significant branch point in the pathway is the formation of (S)-reticuline, which serves as a precursor to numerous BIA subgroups, such as morphine, codeine, and berberine (B55584). capes.gov.brresearchgate.net The conversion of (S)-reticuline to these downstream products involves further complex enzymatic reactions, including intramolecular C-C and C-O phenol (B47542) coupling, catalyzed by enzymes like the berberine bridge enzyme (BBE). nih.govnih.gov
Key Precursors and Intermediates in Isoquinoline Alkaloid Biosynthesis
| Precursor/Intermediate | Role |
|---|---|
| L-Tyrosine | The primary amino acid precursor. rsc.orgscripps.edu |
| Dopamine | A key building block derived from tyrosine. capes.gov.brnih.gov |
| 4-Hydroxyphenylacetaldehyde | The second key building block derived from tyrosine. capes.gov.brnih.gov |
| (S)-Norcoclaurine | The first isoquinoline alkaloid formed through Pictet-Spengler condensation. nih.govnih.gov |
Isolation of Isoquinolinone Alkaloids from Medicinal Plants and Natural Sources
Isoquinolinone alkaloids are not only products of biosynthetic pathways but are also found as natural constituents in a variety of organisms, particularly in medicinal plants and even some marine species. capes.gov.brnih.govresearchgate.netacs.org The isolation and characterization of these compounds have been a significant area of research in natural product chemistry. acs.orgmdpi.com
Plants from the families Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae are particularly rich sources of isoquinoline alkaloids. numberanalytics.comresearchgate.net For instance, several isoquinolinone alkaloids have been isolated from the roots of Menispermum dauricum, a plant used in traditional Chinese medicine. nih.gov Similarly, the genus Corydalis has yielded a variety of isoquinoline alkaloids, including novel structures from Corydalis mucronifera. rsc.orgmdpi.comtib.eu
Recent explorations have expanded the known sources of isoquinolinone alkaloids to the marine environment. Fungi, such as Aspergillus puniceus isolated from deep-sea environments, have been found to produce a range of novel isoquinoline alkaloids, some of which exhibit unique substitution patterns not commonly seen in their terrestrial counterparts. capes.gov.br
Examples of Naturally Occurring Isoquinolinone Alkaloids and Their Sources
| Alkaloid | Source Organism |
|---|---|
| 7-Hydroxy-6-methoxy-1(2H)-isoquinolinone | Menispermum dauricum (roots) nih.gov |
| 6,7-Dimethoxy-N-methyl-3,4-dioxo-1(2H)-isoquinolinone | Menispermum dauricum (roots) nih.gov |
| Mucroniferanine M | Corydalis mucronifera acs.org |
| Puniceusines A–N | Aspergillus puniceus (deep-sea fungus) capes.gov.br |
Bio-inspired Synthesis and Derivatization of Natural Isoquinolinone Scaffolds
The structural complexity and significant biological activities of natural isoquinoline alkaloids have inspired the development of synthetic strategies to produce these molecules and their analogs in the laboratory. rsc.orgnumberanalytics.com These bio-inspired or biomimetic approaches often seek to replicate the key bond-forming reactions observed in the biosynthetic pathways. rsc.org Such synthetic efforts are crucial not only for providing access to larger quantities of rare natural products but also for creating novel derivatives with potentially improved pharmacological properties. rsc.orgnih.gov
A notable example of a bio-inspired approach is the synthesis of Amaryllidaceae alkaloids, which employs a strategy mimicking the natural biosynthetic pathway. rsc.org Synthetic chemists have also developed various methods to construct the core isoquinolinone scaffold and introduce diverse functional groups at different positions of the ring system. nih.gov These methods include modern catalytic reactions, such as palladium-catalyzed cross-coupling and rhodium-catalyzed C-H activation, which allow for the efficient and regioselective derivatization of the isoquinoline nucleus. tib.eu
The derivatization of the isoquinolinone scaffold is a key area of research, as it enables the exploration of structure-activity relationships. For instance, the synthesis of a series of novel isoquinoline derivatives substituted at position 3 has been achieved through copper-catalyzed coupling reactions. nih.gov Furthermore, the development of methods for the synthesis of spiro-isoquinolinone derivatives highlights the ongoing efforts to create structurally unique molecules based on the natural product template. nih.gov These synthetic endeavors pave the way for the generation of libraries of isoquinolinone-based compounds for drug discovery and other applications.
Future Perspectives in Isoquinolinone Chemical Biology and Drug Discovery
Emerging Synthetic Strategies for Enhanced Isoquinolinone Structural Diversity and Accessibility
The development of novel and efficient synthetic methods is crucial for expanding the chemical space of isoquinolinone derivatives, enabling the creation of diverse libraries for biological screening. rsc.orgresearchsolutions.com Traditional methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, are often limited by harsh conditions and narrow substrate scope. nih.gov Modern synthetic chemistry is moving towards more versatile, environmentally friendly, and efficient strategies. nih.govresearchgate.net
Recent advancements focus on transition-metal-catalyzed reactions, particularly those involving C-H activation and annulation. nih.govorganic-chemistry.org These methods allow for the direct and regioselective introduction of various substituents onto the isoquinolinone core, which was previously challenging. For instance, rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes or other coupling partners has emerged as a powerful tool for constructing substituted isoquinolinones. nih.govorganic-chemistry.org Similarly, palladium and copper-catalyzed reactions have been effectively used for cascade cyclizations to build the isoquinolinone framework. nih.govorganic-chemistry.org
Another promising approach is the use of hypervalent iodine reagents, which mediate oxidative cyclization under mild, metal-free conditions. nih.gov For example, the reagent PISA [(phenyliodonio)sulfamate] has been used in a solvent-dependent manner to chemoselectively synthesize 3- or 4-substituted isoquinolinones. nih.govresearchgate.net Multi-component reactions (MCRs) are also gaining traction as they allow for the rapid assembly of complex molecules from simple starting materials in a single step, enhancing synthetic efficiency and diversity. harvard.edunih.gov These emerging strategies are pivotal for generating a wide array of analogs of 3-Benzyl-7-methoxyisoquinolin-1(2H)-one, facilitating the exploration of structure-activity relationships (SAR).
Table 1: Emerging Synthetic Strategies for Isoquinolinones
| Synthetic Strategy | Catalyst/Reagent | Key Features | Reference(s) |
|---|---|---|---|
| C-H Activation/Annulation | Rhodium(III), Iridium(III), Cobalt(III) | High atom economy, regioselectivity, direct functionalization. | nih.govorganic-chemistry.org |
| Cascade Cycloaddition | Palladium, Copper | Forms multiple bonds in one pot, access to complex scaffolds. | nih.govorganic-chemistry.org |
| Hypervalent Iodine-Mediated Cyclization | PISA, PIDA | Metal-free, mild conditions, solvent-dependent chemoselectivity. | nih.gov |
| Multi-Component Reactions (MCRs) | Various | Convergent synthesis, high efficiency, rapid library generation. | harvard.edunih.gov |
Integration of Advanced Experimental and Computational Methods in Bioactivity Profiling
To efficiently navigate the vast chemical space made accessible by modern synthesis, the integration of advanced experimental and computational methods for bioactivity profiling is essential. hilarispublisher.comfrontiersin.org This synergy accelerates the identification and optimization of lead compounds. nih.gov
High-Throughput Screening (HTS) allows for the rapid testing of large compound libraries against specific biological targets. hilarispublisher.comresearchgate.net For isoquinolinone derivatives, HTS can be used to identify initial hits for a variety of targets, such as kinases, ion channels, or enzymes implicated in disease. researchoutreach.orgnih.gov However, HTS can be resource-intensive. To refine this process, computational methods, often referred to as in silico screening, are employed. nih.govmdpi.com
Virtual screening involves docking large libraries of compounds, such as analogs of this compound, into the three-dimensional structure of a target protein. mdpi.commdpi.com This approach predicts the binding affinity and mode of interaction, helping to prioritize compounds for synthesis and biological testing. mdpi.com Following virtual screening, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex and provide deeper insights into the binding mechanism. frontiersin.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of the compounds and their biological activity. mdpi.comnih.gov By developing QSAR models for a series of isoquinolinone analogs, researchers can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov Fragment-Based Drug Discovery (FBDD) is another powerful approach where small molecular fragments are screened for binding to the target, and then grown or merged to create a high-affinity lead compound. researchoutreach.org This has been successfully applied to the isoquinoline scaffold to develop potent kinase inhibitors. researchoutreach.org
Table 2: Advanced Methods in Bioactivity Profiling
| Method | Description | Application to Isoquinolinones | Reference(s) |
|---|---|---|---|
| High-Throughput Screening (HTS) | Rapid, automated testing of large compound libraries against biological targets. | Initial identification of bioactive isoquinolinone hits from diverse libraries. | hilarispublisher.comresearchgate.netnih.gov |
| Virtual Screening (Molecular Docking) | Computational prediction of binding affinity and orientation of ligands in a target's active site. | Prioritizing isoquinolinone analogs for synthesis; identifying potential biological targets. | nih.govmdpi.commdpi.com |
| Molecular Dynamics (MD) Simulations | Simulating the physical movements of atoms and molecules to understand complex stability and interactions. | Assessing the stability of isoquinolinone-protein complexes and refining binding hypotheses. | frontiersin.orgmdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity to predict the potency of new compounds. | Guiding the design of novel isoquinolinone derivatives with enhanced activity. | mdpi.comnih.gov |
Development of Novel Therapeutic Agents Based on this compound and Related Scaffolds
The isoquinolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple, diverse biological targets, leading to a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov The 3-benzyl substitution and 7-methoxy group of the titular compound provide key structural features that can be modified to develop novel therapeutic agents.
The design and synthesis of analogs based on the this compound scaffold are an active area of research. nih.govmdpi.com For instance, modifications to the benzyl (B1604629) group, the methoxy (B1213986) substituent, and the isoquinolinone core itself can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov Research has shown that even small changes to the substitution pattern on the isoquinoline ring can significantly impact biological activity. nih.govmdpi.com
One area of focus is the development of enzyme inhibitors. Isoquinoline derivatives have been investigated as inhibitors of topoisomerases for anticancer therapy and as inhibitors of monoamine oxidase (MAO) and cholinesterase for neurodegenerative diseases. nih.govnih.gov The synthesis of a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which share a core structural similarity, yielded compounds with potent inhibitory activity against MAO-A and MAO-B. nih.gov In another study, 5-amino substituted indeno[1,2-c]isoquinolines were designed as rigid analogs of 3-arylisoquinolines and showed potent topoisomerase I inhibitory activity and cytotoxicity against several tumor cell lines. nih.gov
Furthermore, the exploration of novel biological targets for this class of compounds is ongoing. The structural versatility of the isoquinolinone scaffold allows for its adaptation to fit the binding sites of various proteins. benthamdirect.com By combining the emerging synthetic strategies and advanced profiling methods discussed previously, researchers can rationally design and evaluate new therapeutic agents based on the this compound scaffold for a multitude of diseases.
Table 3: Examples of Therapeutic Agents and Analogs Based on Isoquinoline Scaffolds
| Compound/Analog Class | Therapeutic Target/Application | Key Research Finding | Reference(s) |
|---|---|---|---|
| 5-Amino substituted indeno[1,2-c]isoquinolines | Topoisomerase I / Anticancer | 5-piperazinyl substituted analog displayed potent inhibitory activity and cytotoxicity against five tumor cell lines. | nih.gov |
| (S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | Monoamine Oxidase (MAO) / Neurodegenerative Diseases | Several analogs showed good inhibitory activity against both MAO-A and MAO-B with micromolar IC50 values. | nih.gov |
| 1-Pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | Antimicrobial | Halogenated phenyl- and phenethyl carbamate (B1207046) derivatives exhibited remarkable and broad-range bactericidal activity. | nih.gov |
| 1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamides | Anti-breast cancer (TNBC) | Analogs bearing a benzyl group at the N-2 position showed more potent activity than gefitinib (B1684475) and inhibited Akt phosphorylation. | nih.gov |
Q & A
What are the most effective transition metal-free synthetic routes for 3-Benzyl-7-methoxyisoquinolin-1(2H)-one?
Transition metal-free cascade reactions using alkynols and imines, catalyzed by potassium tert-butoxide (t-BuOK), are promising for synthesizing isoquinolin-1(2H)-one derivatives. For example, alkynols undergo deprotonation and nucleophilic attack to form intermediates, which react with imines to yield the desired product. Solvent choice (e.g., DMSO or THF) critically influences product selectivity, with DMSO favoring isoquinolin-1(2H)-one formation . Optimizing reaction conditions (e.g., temperature, base stoichiometry) and substituting alkynols with benzyl/methoxy groups could target this compound.
How can structural ambiguities in this compound derivatives be resolved?
X-ray crystallography (via SHELX programs) and advanced NMR techniques (¹H/¹³C, 2D-COSY, HSQC) are essential. For instance, SHELXL refines crystal structures by analyzing dihedral angles and hydrogen-bonding patterns, as seen in related isoquinolinones . NMR data interpretation should focus on coupling constants (e.g., methoxy protons at δ ~3.8 ppm) and aromatic splitting patterns to confirm substitution positions .
How should researchers address contradictions in bioactivity data for isoquinolin-1(2H)-one derivatives?
Contradictions may arise from assay variability (e.g., cell line specificity) or structural impurities. Implement iterative validation:
- Reproduce assays under standardized conditions (e.g., MTT for cytotoxicity).
- Use HPLC or LC-MS to verify compound purity (>95%).
- Apply multivariate analysis to correlate substituent effects (e.g., benzyl vs. methyl groups) with activity trends .
What methodologies are recommended for assessing the biological activity of this compound?
- In vitro assays : Test antitumor activity via cell viability assays (e.g., MTT on HeLa or MCF-7 lines) .
- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains.
- Mechanistic studies : Employ fluorescence-based assays (e.g., DNA intercalation) or Western blotting for apoptosis markers (e.g., caspase-3) .
What advanced mechanistic insights exist for the formation of isoquinolin-1(2H)-one derivatives?
Mechanistic studies propose a cascade pathway:
Deprotonation : t-BuOK deprotonates alkynols to form benzyloxide anions.
Cyclization : Nucleophilic attack generates enol ether intermediates.
Imine addition : Intermediates react with imines, followed by solvent-dependent elimination (THF) or sp³ C–O cleavage (DMSO) to yield final products .
Computational studies (DFT) could model transition states to optimize regioselectivity.
How can computational modeling enhance the design of this compound analogs?
- Docking simulations : Predict binding affinities to targets (e.g., topoisomerase II) using AutoDock Vina.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
- MD simulations : Analyze stability of protein-ligand complexes over 100-ns trajectories .
What are the best practices for characterizing synthetic intermediates during multi-step synthesis?
- Real-time monitoring : Use inline FTIR or ReactIR to track reaction progress.
- High-resolution mass spectrometry (HRMS) : Confirm intermediate molecular formulas (e.g., [M+H]⁺ ions).
- Crystallography : Resolve stereochemical ambiguities in key intermediates (e.g., dihydroisobenzofurans) .
How can solvent effects be systematically studied in isoquinolin-1(2H)-one synthesis?
- Solvent polarity screening : Compare yields in DMSO (polar aprotic) vs. THF (less polar).
- Kamlet-Taft parameters : Quantify solvent hydrogen-bond acceptance (β) and polarity (π*) to rationalize reaction pathways.
- Kinetic studies : Monitor rate constants via NMR to identify solvent-driven transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
